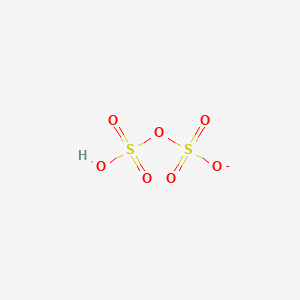
Hydrogen disulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrogen disulfate, also known as bisulfate, is an inorganic compound with the chemical formula HSO₄⁻. It is the conjugate base of sulfuric acid (H₂SO₄) and is commonly found in aqueous solutions. This compound is a key intermediate in various chemical processes and plays a significant role in industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Hydrogen disulfate can be synthesized through the reaction of sulfuric acid with a base, such as sodium hydroxide (NaOH). The reaction is as follows:
H2SO4+NaOH→NaHSO4+H2O
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the contact process used to manufacture sulfuric acid. The process involves the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), which is then absorbed in water to form sulfuric acid. The resulting solution contains this compound.
化学反应分析
Types of Reactions: Hydrogen disulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfate ions (SO₄²⁻).
Reduction: It can be reduced to form sulfur dioxide (SO₂) and water.
Substitution: this compound can participate in substitution reactions with other compounds to form different sulfur-containing species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as zinc (Zn) or iron (Fe) can be used.
Substitution: Reactions with bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common.
Major Products Formed:
Oxidation: Sulfate ions (SO₄²⁻)
Reduction: Sulfur dioxide (SO₂) and water (H₂O)
Substitution: Various sulfur-containing compounds, depending on the reactants used.
科学研究应用
Hydrogen disulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a pH adjuster in medical solutions.
Industry: this compound is used in the production of detergents, fertilizers, and in the treatment of wastewater.
作用机制
The mechanism of action of hydrogen disulfate involves its ability to donate or accept protons (H⁺ ions), making it a versatile acid-base catalyst. In biochemical systems, this compound can interact with enzymes and other proteins, affecting their activity and stability. Its ability to participate in redox reactions also makes it an important player in various metabolic pathways.
相似化合物的比较
Hydrogen Sulfate (HSO₄⁻): Similar to hydrogen disulfate but with a different oxidation state of sulfur.
Sulfate (SO₄²⁻): The fully oxidized form of sulfuric acid.
Pyrosulfate (S₂O₇²⁻): Contains two sulfur atoms and is formed by the condensation of two sulfate ions.
Uniqueness: this compound is unique due to its intermediate oxidation state and its ability to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various chemical and industrial processes.
属性
CAS 编号 |
33669-58-8 |
|---|---|
分子式 |
HO7S2- |
分子量 |
177.14 g/mol |
IUPAC 名称 |
sulfo sulfate |
InChI |
InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1 |
InChI 键 |
VFNGKCDDZUSWLR-UHFFFAOYSA-M |
规范 SMILES |
OS(=O)(=O)OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
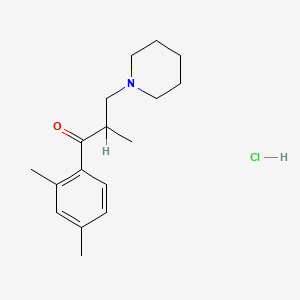

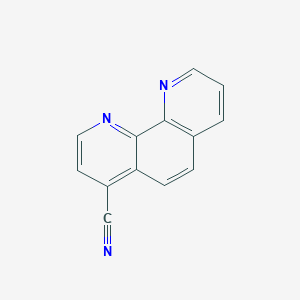
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
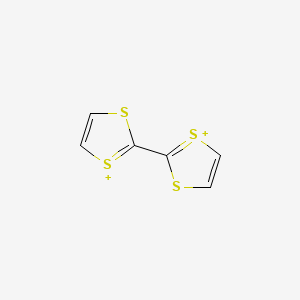
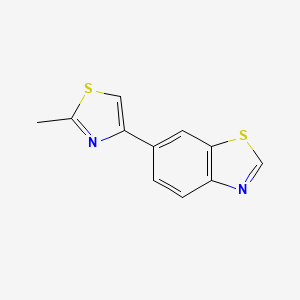
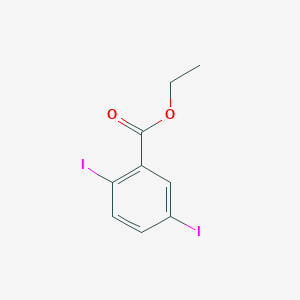
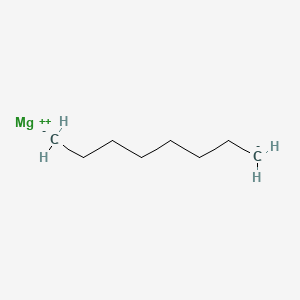
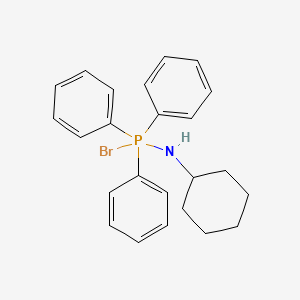
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
